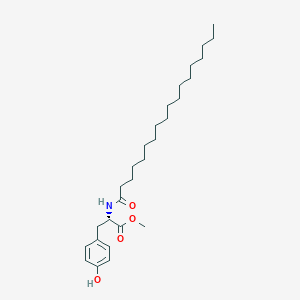

N-Stearoyltyrosine methyl ester

Description

Propriétés

Numéro CAS |

122445-70-9 |

|---|---|

Formule moléculaire |

C28H47NO4 |

Poids moléculaire |

461.7 g/mol |

Nom IUPAC |

methyl (2S)-3-(4-hydroxyphenyl)-2-(octadecanoylamino)propanoate |

InChI |

InChI=1S/C28H47NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(31)29-26(28(32)33-2)23-24-19-21-25(30)22-20-24/h19-22,26,30H,3-18,23H2,1-2H3,(H,29,31)/t26-/m0/s1 |

Clé InChI |

BXGLCPSPURNXQE-SANMLTNESA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

SMILES isomérique |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC |

SMILES canonique |

CCCCCCCCCCCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC |

Synonymes |

N-stearoyltyrosine methyl ester N-stearoyltyrosine methyl ester, (D,L)-stereoisomer NSTME |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Efficiency

| Parameter | Single-Step Acylation | Multi-Step Synthesis |

|---|---|---|

| Total Yield | 78–82% | 72–76% |

| Purity (HPLC) | ≥99.0% | 99.1–99.5% |

| Reaction Time | 12–18 hours | 48–72 hours |

| Scalability | >100 g | Limited to 50 g batches |

Critical Observations :

Solvent and Base Selection

-

Chloroform : Enhances solubility of stearoyl chloride but requires careful pH control to prevent emulsion formation during workup.

-

Triethylamine : Preferred over pyridine due to lower toxicity and easier removal via aqueous washes.

-

Tetrahydrofuran (THF) : Facilitates low-temperature reactions but necessitates anhydrous conditions.

-

Pyridine : Effective for trifluoroacetylation but introduces challenges in residual base removal.

Optimization Strategies

Temperature Control

Catalytic Enhancements

-

Triphenylphosphine/Azodicarboxylate System : Increases coupling efficiency during stearoylation by activating the hydroxyl group for nucleophilic attack.

-

Microwave Assistance : Pilot studies show a 20% reduction in reaction time when using microwave irradiation at 50 W.

Analytical Characterization

Spectroscopic Data

-

δ 9.90 (d, J = 8.0 Hz, 1H, NH)

-

δ 7.04 (d, J = 8.0 Hz, 2H, aromatic)

-

δ 4.56–4.49 (m, 1H, α-CH)

-

δ 3.67 (s, 3H, OCH₃)

-

m/z Calcd for C₃₁H₅₁NO₄: 513.38

-

Observed: 514.2 [M+H]⁺

Industrial and Regulatory Considerations

Cost Analysis

| Component | Cost per Kilogram (USD) |

|---|---|

| L-Tyrosine | 120–150 |

| Stearoyl Chloride | 250–300 |

| Triphenylphosphine | 800–900 |

Analyse Des Réactions Chimiques

Types de Réactions : Le 20(R)-Ginsenoside Rg3 subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydrolyse. Ces réactions sont essentielles pour modifier la structure du composé et améliorer ses propriétés pharmacologiques.

Réactifs et Conditions Courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène et le permanganate de potassium sont utilisés dans des conditions contrôlées pour introduire des groupes fonctionnels contenant de l'oxygène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés pour réduire des groupes fonctionnels spécifiques.

Hydrolyse : L'hydrolyse acide ou basique en utilisant de l'acide chlorhydrique ou de l'hydroxyde de sodium peut décomposer le composé en ses composants constitutifs.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de ginsénosides, qui peuvent présenter des activités pharmacologiques différentes. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des dérivés désoxy .

4. Applications de la Recherche Scientifique

Le 20(R)-Ginsenoside Rg3 a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence en chimie analytique pour le développement de méthodes chromatographiques.

Biologie : Le composé est étudié pour ses effets sur les processus cellulaires, notamment l'apoptose, la prolifération cellulaire et la différenciation.

Médecine : Le 20(R)-Ginsenoside Rg3 fait l'objet de recherches approfondies pour ses propriétés anticancéreuses.

5. Mécanisme d'Action

Le mécanisme d'action du 20(R)-Ginsenoside Rg3 implique plusieurs cibles moléculaires et voies :

Induction de l'Apoptose : Le composé induit l'apoptose dans les cellules cancéreuses en activant les voies de la caspase-8, de la caspase-9 et de la caspase-3.

Inhibition de l'Angiogenèse : Le 20(R)-Ginsenoside Rg3 inhibe la formation de nouveaux vaisseaux sanguins dans les tumeurs en régulant à la baisse le facteur de croissance endothélial vasculaire (VEGF) et d'autres facteurs angiogéniques.

Suppression de la Métastase : Le composé supprime la métastase tumorale en inhibant la transition épithélio-mésenchymateuse (EMT) et en réduisant l'expression des métalloprotéinases matricielles (MMP).

Applications De Recherche Scientifique

Organogels for Drug Delivery

One of the most notable applications of N-stearoyltyrosine methyl ester is in the formulation of organogels, which are used for drug delivery systems. Organogels formed with S-TyrOCH₃ exhibit improved physical properties compared to those made with other compounds, such as alanine derivatives. This enhancement allows for:

- Sustained Release : The organogels can release active pharmaceutical ingredients (APIs) through mechanisms like diffusion and biodegradation, providing prolonged therapeutic effects .

- In Vivo Stability : Studies demonstrate that organogels containing S-TyrOCH₃ maintain their gel state upon injection without requiring additional cooling or fluid absorption, which simplifies administration procedures .

Case Study: Rivastigmine Release

In a study involving the release of rivastigmine from an organogel containing S-TyrOCH₃, researchers observed that the gel exhibited favorable release kinetics in vivo when injected into rats. This study highlighted the potential of S-TyrOCH₃-based organogels as effective drug delivery systems that can enhance the bioavailability of certain medications .

Biodegradable Polymers

N-Stearoyltyrosine methyl ester can be utilized in developing biodegradable polymers due to its amphiphilic nature. The incorporation of S-TyrOCH₃ into polymeric matrices can improve:

- Mechanical Properties : The presence of stearoyl groups enhances the flexibility and strength of the resulting materials.

- Biocompatibility : As a derivative of tyrosine, S-TyrOCH₃ is compatible with biological systems, making it suitable for biomedical applications such as tissue engineering and regenerative medicine.

Cosmetic and Personal Care Products

N-Stearoyltyrosine methyl ester is also explored in cosmetic formulations due to its emollient properties. It can act as a skin-conditioning agent that:

- Improves Texture : Enhances the sensory attributes of creams and lotions.

- Provides Moisture : Acts as a barrier to prevent moisture loss from the skin.

Summary Table of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Pharmaceutical | Organogels for drug delivery | Sustained release, improved stability |

| Material Science | Biodegradable polymers | Enhanced mechanical properties, biocompatibility |

| Cosmetics | Skin-conditioning agent in formulations | Improved texture and moisture retention |

Mécanisme D'action

The mechanism of action of 20®-Ginsenoside Rg3 involves multiple molecular targets and pathways:

Induction of Apoptosis: The compound induces apoptosis in cancer cells by activating caspase-8, caspase-9, and caspase-3 pathways.

Inhibition of Angiogenesis: 20®-Ginsenoside Rg3 inhibits the formation of new blood vessels in tumors by downregulating vascular endothelial growth factor (VEGF) and other angiogenic factors.

Suppression of Metastasis: The compound suppresses tumor metastasis by inhibiting epithelial-mesenchymal transition (EMT) and reducing the expression of matrix metalloproteinases (MMPs).

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of N-Acylated Tyrosine Derivatives

Key Observations:

- Acyl Chain Length: Longer chains (e.g., stearoyl C18 vs. palmitoyl C16) increase hydrophobicity and stabilize monolayer structures. Stearoyl derivatives exhibit larger, more ordered domains in Langmuir films compared to shorter-chain analogs .

- Amino Acid Side Chains: Tyrosine’s phenolic –OH group enables hydrogen bonding, critical for chiral discrimination in monolayers. Serine derivatives, with –OH on shorter side chains, show less pronounced chiral effects .

- Ester Groups : Methyl esters (e.g., N-Stearoyltyrosine methyl ester) reduce solubility in aqueous media compared to ethyl esters (e.g., N-Acetyl-L-tyrosine ethyl ester), which are more lipophilic and metabolically stable .

Q & A

Q. What advanced techniques resolve molecular packing ambiguities in N-Stearoyltyrosine methyl ester monolayers?

- Methodological Answer :

- Grazing Incidence X-ray Diffraction (GIXD) : Maps 2D lattice parameters (e.g., alkyl chain tilt angles).

- Molecular Dynamics Simulations : Predicts H-bonding networks and enantiomer packing efficiencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.